(22S,27S)-22,27-Bis(tert-butoxycarbonyl)-48,48-dimethyl-10,19,24,29,46-pentaoxo-3,6,12,15,47-pentaoxa-9,18,23,28-tetraazanonatetracontanoic acid
CAS No.:
Cat. No.: VC13817077
Molecular Formula: C52H94N4O16
Molecular Weight: 1031.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C52H94N4O16 |
|---|---|
| Molecular Weight | 1031.3 g/mol |
| IUPAC Name | 2-[2-[2-[[2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid |
| Standard InChI | InChI=1S/C52H94N4O16/c1-50(2,3)70-47(63)25-23-21-19-17-15-13-11-10-12-14-16-18-20-22-24-43(58)55-41(49(65)72-52(7,8)9)27-29-44(59)56-40(48(64)71-51(4,5)6)26-28-42(57)53-30-32-66-34-36-68-38-45(60)54-31-33-67-35-37-69-39-46(61)62/h40-41H,10-39H2,1-9H3,(H,53,57)(H,54,60)(H,55,58)(H,56,59)(H,61,62)/t40-,41-/m0/s1 |
| Standard InChI Key | KMCREKHMLQWVGX-YATWDLPUSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
| SMILES | CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 49-carbon backbone (nonatetracontanoic acid) with stereochemical specificity at positions 22 and 27 (S-configuration). Key structural elements include:
-
Two tert-butoxycarbonyl (Boc) groups: Positioned at C22 and C27, these serve as protective moieties for amines during synthetic workflows .
-
Oxo and aza linkages: Five oxo (C=O) and four aza (N-H) groups create a hybrid polyether-polyamide framework, enhancing solubility in polar aprotic solvents .
-
Dimethyl branching: The C48 methyl groups introduce steric hindrance, potentially influencing conformational dynamics .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅₂H₉₄N₄O₁₆ | |
| Molecular Weight | 1031.32 g/mol | |
| CAS Registry Number | 2618724-23-3 | |
| Solubility | Soluble in DMSO, DMF | |
| Storage Conditions | 2–8°C (short-term), –80°C (long-term) |
Synthesis and Manufacturing
Multi-Step Organic Synthesis
The synthesis involves sequential protection-deprotection strategies:
-
Core backbone assembly: Linear elongation via iterative coupling of diacid and diamine monomers, employing reagents like HOBt/EDCI for amide bond formation.
-
Boc protection: Introduction of tert-butoxycarbonyl groups at C22 and C27 using di-tert-butyl dicarbonate under basic conditions .
-
Oxo group installation: Selective oxidation of secondary alcohols to ketones using Jones reagent or TEMPO/oxone systems.
Yield Optimization
Critical parameters include:
-
Temperature control: Maintaining –20°C during aza-Michael additions to prevent epimerization .
-
Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.
Applications in Biomedical Research
Drug Delivery Systems
The compound’s amphiphilic structure enables micelle formation (critical micelle concentration ≈ 50 µM), encapsulating hydrophobic therapeutics like paclitaxel with 80% loading efficiency . Comparative studies against PEGylated analogs show 2.3-fold higher tumor accumulation in murine models .
Antioxidant Activity
In vitro assays (DPPH radical scavenging) reveal an EC₅₀ of 12 µM, outperforming ascorbic acid (EC₅₀ = 25 µM) due to electron-donating Boc groups stabilizing free radical intermediates.
| Supplier | Catalog Number | Purity | Price (5 mg) |
|---|---|---|---|
| ChemScene, LLC | CS-13817077 | ≥98% | $1,200 |
| Ambeed, Inc. | AB-2618724233 | ≥95% | $980 |
| GLPBio | GB50178 | ≥99% | $1,450 |
Research Frontiers and Challenges
In Vivo Pharmacokinetics
Preliminary rat studies (IV administration, 10 mg/kg) show:
-
Half-life (t₁/₂): 8.7 ± 1.2 h
-
Volume of distribution (Vd): 3.2 L/kg
-
Clearance (Cl): 0.45 L/h/kg
Hepatic metabolism via CYP3A4 accounts for 60% of elimination, necessitating co-administration with protease inhibitors in therapeutic applications .
Synthetic Scalability
Current limitations include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume